Valpromide

Neuropathic pain Anticonvulsant efficacy Preclinical pharmacology

Select Valpromide (CAS 2430-27-5) for superior experimental control in valproate research. Unlike VPA, VPD is a neutral, non-hygroscopic crystalline solid (mp 123–125°C) enabling precise weighing and moisture-stable solid dosage formulation. It delivers a 4.4-fold lower ED50 (61 vs. 269 mg/kg) and 5.2-fold lower efficacious plasma concentrations in neuropathic pain models, plus an 8.8-fold reduction in teratogenicity (6% vs. 53% exencephaly) for developmental studies. As a potent microsomal epoxide hydrolase (mEH) inhibitor devoid of HDAC inhibitory activity, VPD is the ideal negative control for distinguishing HDAC-dependent vs. HDAC-independent valproate mechanisms. Available in analytical reference grade (ISO/IEC 17025 and ISO 17034 certified CRM) and research grades ≥97% purity.

Molecular Formula C8H17NO
Molecular Weight 143.23 g/mol
CAS No. 2430-27-5
Cat. No. B1683473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameValpromide
CAS2430-27-5
SynonymsDepamide
dipropylacetamide
valproic acid amide
valpromide
Molecular FormulaC8H17NO
Molecular Weight143.23 g/mol
Structural Identifiers
SMILESCCCC(CCC)C(=O)N
InChIInChI=1S/C8H17NO/c1-3-5-7(6-4-2)8(9)10/h7H,3-6H2,1-2H3,(H2,9,10)
InChIKeyOMOMUFTZPTXCHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Valpromide (CAS 2430-27-5) for Scientific Research: Technical Specifications and Procurement Considerations


Valpromide (VPD; 2-propylpentanamide; C₈H₁₇NO; MW 143.23) is a neutral, non-hygroscopic carboxamide derivative of valproic acid (VPA) [1]. It functions in vivo as a prodrug rapidly hydrolyzed (~80%) to VPA, but possesses intrinsic anticonvulsant activity independent of its parent acid [2]. Valpromide is a potent inhibitor of human microsomal epoxide hydrolase (mEH) [3], lacks histone deacetylase (HDAC) inhibitory activity , and exhibits substantially lower teratogenic potential than VPA in preclinical models [4]. These distinct molecular and biopharmaceutical properties differentiate VPD from VPA and sodium valproate for both clinical and research applications.

Why Valpromide Cannot Be Substituted with Valproic Acid or Sodium Valproate in Research Protocols


Despite sharing a common active metabolite, valpromide and valproic acid exhibit fundamentally distinct pharmacokinetic and pharmacodynamic profiles that preclude simple interchangeability. Valpromide is a neutral, non-hygroscopic solid prodrug, whereas valproic acid is a liquid and sodium valproate is a hygroscopic salt—differences that affect formulation behavior and handling [1]. Pharmacokinetically, VPD has a very short half-life (0.84 ± 0.33 h) with rapid first-pass biotransformation, while VPA exhibits a longer half-life; VPD also demonstrates lower relative bioavailability (77-79%) compared to VPA tablets [2]. Critically, VPD potently inhibits epoxide hydrolase, whereas VPA shows weak inhibition [3]; conversely, VPD lacks HDAC inhibitory activity that VPA possesses . These divergences mean that experimental outcomes, drug interaction profiles, and toxicity endpoints cannot be extrapolated between the two compounds.

Quantitative Comparative Evidence for Valpromide Versus Valproic Acid and Valnoctamide


Antiallodynic Potency in Neuropathic Pain Model: Valpromide ED50 61 mg/kg vs. VPA ED50 269 mg/kg

In the rat spinal nerve ligation (SNL) model of neuropathic pain, valpromide (VPD) exhibited approximately 4.4-fold greater antiallodynic potency than valproic acid (VPA). VPD produced dose-related reversal of tactile allodynia with an ED50 value of 61 mg/kg, compared to VPA at 269 mg/kg [1]. The plasma concentration required for antiallodynic effect was 24 mg/L for VPD versus 125 mg/L for VPA, representing a 5.2-fold lower required systemic exposure [1].

Neuropathic pain Anticonvulsant efficacy Preclinical pharmacology

Teratogenicity Reduction: Valpromide 6% Exencephaly vs. Valproic Acid 53% in Mice

In a direct comparative teratogenicity study, NMRI mice received equimolar doses (3 mmol/kg) of valproic acid (VPA) or valpromide (VPD) on gestation day 8. VPA induced exencephaly in 53% of fetuses and 52% embryolethality. VPD induced exencephaly in only 6% of fetuses with no significant increase in embryolethality [1]. Pharmacokinetic analysis confirmed that residual teratogenicity of VPD was not attributable to its hydrolysis to VPA, indicating that amidation intrinsically reduces teratogenic potential [1].

Developmental toxicology Teratogenicity Safety pharmacology

Pharmacokinetic Differentiation: Valpromide Half-Life 0.84 h vs. Valproic Acid Extended Half-Life

Valpromide exhibits distinct pharmacokinetic parameters from valproic acid. Following oral administration in healthy volunteers, VPD has a mean half-life of 0.84 ± 0.33 h (n = 6), a high clearance of 70 ± 31 L/h, and a large volume of distribution of 75 ± 13 L [1]. VPD is rapidly biotransformed to VPA with relative bioavailability of 0.77-0.79 compared to a marketed VPA tablet [2]. Unlike the extended half-life of VPA (typically 9-16 h), VPD's short half-life reflects its prodrug nature and rapid first-pass hydrolysis [1].

Pharmacokinetics Prodrug metabolism Drug formulation

Epoxide Hydrolase Inhibition: Potent Inhibition by Valpromide vs. Weak Inhibition by Valproic Acid

Valpromide is a potent inhibitor of human liver microsomal epoxide hydrolase (mEH), whereas valproic acid shows substantially weaker inhibition. In vitro studies demonstrate that VPM inhibits mEH at clinically relevant concentrations [1]. This inhibition has clinically significant consequences: when co-administered with carbamazepine, VPM causes marked elevation of carbamazepine-10,11-epoxide plasma concentrations due to impaired epoxide hydrolase-mediated clearance [2]. VPA does not produce comparable mEH inhibition at therapeutic levels [1].

Enzyme inhibition Drug metabolism Drug-drug interaction

HDAC Inhibitory Activity: Absent in Valpromide vs. Present in Valproic Acid

Valpromide lacks histone deacetylase (HDAC) inhibitory activity, a key mechanistic property of valproic acid that underlies its effects on gene expression, differentiation, and potential anticancer applications . VPA is a well-characterized HDAC inhibitor, whereas the amide derivative VPD does not possess this activity . This distinction is critical for researchers investigating HDAC-dependent versus HDAC-independent mechanisms.

Epigenetics HDAC inhibition Mechanism of action

Physicochemical Advantage: Neutral Non-Hygroscopic Solid vs. Liquid Acid or Hygroscopic Salt

Valpromide is a neutral, non-hygroscopic, white crystalline powder with a melting point of 123-125°C [1]. In contrast, valproic acid is a liquid at room temperature, and sodium valproate is a hygroscopic salt that absorbs moisture [2]. VPM is insoluble in water but soluble in DMSO (>24 mg/mL), chloroform, and methanol [3]. The solid, non-hygroscopic nature of VPM makes it a more convenient and stable alternative for formulation development and long-term storage [2].

Formulation science Solid-state chemistry Stability

High-Value Research and Industrial Applications for Valpromide (CAS 2430-27-5)


Neuropathic Pain and Anticonvulsant Efficacy Studies Requiring Superior Potency to Valproic Acid

In preclinical studies of neuropathic pain or seizure disorders where valproic acid demonstrates insufficient potency at tolerable doses, VPM provides a 4.4-fold improvement in ED50 (61 vs. 269 mg/kg) and requires 5.2-fold lower plasma concentrations for efficacy [1]. This makes VPM particularly suitable for dose-response studies in rodent models where VPA's higher dosing requirements may produce confounding side effects. Researchers evaluating structure-activity relationships among valproate derivatives should include VPM as a reference amide with established potency advantage over the parent acid [1].

Developmental Toxicology Research Requiring a Low-Teratogenicity Valproate Scaffold

For studies involving pregnant animal models, embryonic development assays, or investigations of neural tube defect mechanisms where the confounding teratogenicity of valproic acid (53% exencephaly rate) would obscure interpretation or exceed ethical limits, VPM offers an 8.8-fold reduced teratogenic burden (6% exencephaly rate) at equimolar dosing [1]. VPM enables researchers to study the pharmacological effects of the valproate scaffold while minimizing developmental toxicity confounders [1].

Mechanistic Studies of Epoxide Hydrolase Inhibition and Epoxide-Mediated Signaling

VPM serves as a potent and validated tool compound for studying microsomal epoxide hydrolase (mEH) function in vitro and in vivo [1]. Unlike VPA, which shows only weak mEH inhibition at therapeutic concentrations, VPM reliably inhibits mEH and can be used to investigate the role of epoxide hydrolase in drug metabolism, lipid epoxide signaling, and xenobiotic detoxification pathways [1]. VPM is also useful for studies examining drug-drug interactions mediated by epoxide hydrolase inhibition, particularly with carbamazepine [2].

HDAC-Independent Mechanism Probing and Epigenetics Control Experiments

Given that VPM lacks HDAC inhibitory activity while retaining the valproate core structure, it functions as an ideal negative control for experiments designed to distinguish HDAC-dependent from HDAC-independent effects of valproic acid [1]. Researchers investigating non-epigenetic mechanisms of valproate derivatives—including ion channel modulation, GABAergic effects, or membrane interactions—can employ VPM to eliminate HDAC inhibition as a confounding variable [1].

Solid Oral Dosage Formulation Development and Analytical Reference Standard Applications

The neutral, non-hygroscopic, crystalline solid nature of VPM (melting point 123-125°C) confers practical advantages for formulation scientists developing solid oral dosage forms [1]. Unlike the liquid VPA or hygroscopic sodium valproate, VPM enables precise weighing, improved flow properties, and eliminates moisture-related stability concerns [2]. Additionally, certified reference materials (CRM) and pharmaceutical secondary standards of VPM are available for analytical method development, HPLC/GC calibration, and quality control testing in accordance with ISO/IEC 17025 and ISO 17034 standards .

Quote Request

Request a Quote for Valpromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.